Fgfr3-IN-9
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Overview
Description
Fgfr3-IN-9 is a small molecule inhibitor that targets the fibroblast growth factor receptor 3 (FGFR3). FGFR3 is a receptor tyrosine kinase involved in various cellular processes, including cell growth, differentiation, and survival. Dysregulation of FGFR3 signaling is implicated in several cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Fgfr3-IN-9 involves several synthetic steps. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent, polyethylene glycol (PEG300) for solubility, and Tween 80 as a surfactant. The mixture is then clarified with deionized water .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Fgfr3-IN-9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
Fgfr3-IN-9 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study FGFR3 signaling pathways.
Biology: Helps in understanding the role of FGFR3 in cellular processes.
Medicine: Investigated for its potential in treating cancers with FGFR3 dysregulation, such as bladder cancer.
Mechanism of Action
Fgfr3-IN-9 exerts its effects by binding to the FGFR3 receptor, inhibiting its kinase activity. This inhibition prevents the receptor from phosphorylating downstream signaling molecules, thereby blocking the signaling pathways that promote cell proliferation and survival. The primary molecular targets include the FGFR3 receptor and associated signaling pathways such as the PI3K/Akt pathway .
Comparison with Similar Compounds
Similar Compounds
Erdafitinib: Another FGFR inhibitor approved for treating bladder cancer.
Infigratinib: Targets FGFR1-3 and is used in cholangiocarcinoma.
Pemigatinib: Specifically targets FGFR2 and is used in cholangiocarcinoma.
Uniqueness
Fgfr3-IN-9 is unique in its high specificity for FGFR3, making it a valuable tool for studying FGFR3-related pathways and developing targeted therapies. Unlike some other inhibitors, it has shown promising results in preclinical studies for its efficacy and safety profile .
Properties
Molecular Formula |
C32H35N7O5 |
---|---|
Molecular Weight |
597.7 g/mol |
IUPAC Name |
1-[3-[4-[4-[7-(3,5-dimethoxy-N-methylanilino)quinoxalin-2-yl]pyrazol-1-yl]piperidine-1-carbonyl]-3-hydroxyazetidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C32H35N7O5/c1-5-30(40)38-19-32(42,20-38)31(41)37-10-8-22(9-11-37)39-18-21(16-34-39)29-17-33-27-7-6-23(14-28(27)35-29)36(2)24-12-25(43-3)15-26(13-24)44-4/h5-7,12-18,22,42H,1,8-11,19-20H2,2-4H3 |
InChI Key |
NDGPXJXKLJJMFA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC2=NC(=CN=C2C=C1)C3=CN(N=C3)C4CCN(CC4)C(=O)C5(CN(C5)C(=O)C=C)O)C6=CC(=CC(=C6)OC)OC |
Origin of Product |
United States |
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